Product packaging for Indolizine-7-carboxylic acid(Cat. No.:CAS No. 1533853-53-0)

Indolizine-7-carboxylic acid

Cat. No.: B2970017
CAS No.: 1533853-53-0
M. Wt: 161.16
InChI Key: MZGOUPQENOEKHJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indolizine (B1195054) Chemistry

The journey of indolizine chemistry began in 1890 when Angeli first reported a related structure. jbclinpharm.orgjbclinpharm.org However, it was not until 1912 that Scholtz accomplished the first synthesis of the parent indolizine compound. jbclinpharm.orgjbclinpharm.orghep.com.cn A significant advancement came in 1927 with the development of the Chichibabin reaction, a practical method for preparing 2-substituted indolizines through the ring closure of quaternary pyridinium (B92312) halides. hep.com.cnchim.it This classical method remains a cornerstone in the synthesis of the indolizine skeleton. rsc.org

Over the decades, the synthetic toolbox for indolizines has expanded dramatically. Key methodologies include 1,3-dipolar cycloaddition reactions, intramolecular cyclizations, and various transition-metal-catalyzed processes. chim.itacs.org Initially, interest in the indolizine scaffold was linked to its presence in the dehydrogenated derivatives of some natural alkaloids. rsc.org However, the focus has since shifted, and in recent decades, research has increasingly explored their applications in materials science, particularly for their optoelectronic properties. rsc.org This evolution reflects a broader trend in organic chemistry, where foundational structures are continuously re-evaluated for new and innovative applications. rsc.org

YearKey DevelopmentSignificance
1890 First report of an indolizine-related structure by Angeli. jbclinpharm.orgjbclinpharm.orgMarks the entry of the indolizine system into the chemical literature. rsc.org
1912 First synthesis of the parent indolizine by Scholtz. jbclinpharm.orgjbclinpharm.orghep.com.cnProvided the first access to the fundamental heterocyclic scaffold.
1927 Development of the Chichibabin reaction. hep.com.cnEstablished a general and practical route for synthesizing 2-alkyl or 2-arylindolizines. hep.com.cn
1961 First use of 1,3-dipolar cycloaddition by Boekelheide and Fahrenholtz. jbclinpharm.orgusp.brIntroduced a versatile and widely used method for constructing the indolizine ring. jbclinpharm.org
21st Century Rise of transition-metal catalysis and focus on optoelectronics. hep.com.cnrsc.orgExpanded the synthetic possibilities and shifted application focus towards materials science. rsc.org

Significance of Indolizine Scaffold in Organic and Medicinal Chemistry

The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.netresearchgate.netderpharmachemica.com This versatility stems from its unique structural and electronic properties. derpharmachemica.com Many synthetic and naturally occurring indolizine derivatives have found applications as anti-inflammatory agents, enzyme inhibitors, and potential anticancer agents. acs.orgderpharmachemica.comijettjournal.org

Indolizine is a bicyclic structure composed of a fused pyridine (B92270) and pyrrole (B145914) ring, distinguished by a nitrogen atom at the bridgehead position where the rings join. derpharmachemica.comderpharmachemica.com This structural feature is significant because bridgehead nitrogen heterocycles are common motifs in a multitude of natural products that exhibit biological activities. rsc.org The presence of the bridgehead nitrogen imparts a unique three-dimensional geometry and electronic distribution compared to its isomer, indole (B1671886). semanticscholar.org This class of compounds is a focal point in synthetic and medicinal chemistry due to their wide-ranging biological properties and applications in pharmaceuticals. researchgate.netrsc.org The development of synthetic methods to create these scaffolds is crucial for exploring new chemical space and optimizing biological activity. rsc.org

Indolizine is a 10-π electron aromatic system, making it isoelectronic with its more famous isomer, indole, as well as with naphthalene. hep.com.cnderpharmachemica.comderpharmachemica.com This π-electron rich nature is a defining characteristic, contributing to its stability and reactivity. researchgate.netderpharmachemica.com Aromatic compounds are a class of organic molecules with a stable, cyclic, and conjugated system of π-electrons, which gives them unique chemical properties. openaccessjournals.com The delocalized π-electrons in the indolizine ring system influence its ability to participate in non-covalent interactions, such as π-π stacking, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. nih.govnih.govwikipedia.org This aromaticity also underpins its use in functional organic materials, where electron-rich systems are valued for their electronic and photophysical properties, such as fluorescence. derpharmachemica.comacs.org

Overview of Carboxylic Acid Functionalization in Indolizine Chemistry

Introducing a carboxylic acid group, or its ester precursor, onto the indolizine scaffold is a key synthetic strategy for creating derivatives with tailored properties. rsc.org The carboxylic acid functional group serves as a versatile handle for further chemical modifications, such as amidation, to produce a diverse library of compounds for biological screening. rsc.org

Several synthetic methods have been developed for this purpose.

1,3-Dipolar Cycloaddition: This is a common strategy where pyridinium ylides react with electron-deficient alkenes, such as acrylates, to form the indolizine ring with a carboxylate group at a specific position. usp.brjlu.edu.cn For instance, reacting pyridinium ylides with appropriate alkenes can yield indolizine carboxylic acid esters, which can then be hydrolyzed to the corresponding carboxylic acids. jlu.edu.cn

Copper-Catalyzed Annulation: More recent methods involve the copper-catalyzed reaction of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. acs.org This approach provides a direct route to C-2 arylated indolizines, showcasing a modern, efficient strategy for functionalization. acs.orgresearchgate.net

Decarboxylative Reactions: It has been shown that carboxylic acid derivatives can act as leaving groups in certain indolizine syntheses, highlighting the diverse reactivity associated with this functionalization. rsc.org

The position of the carboxylic acid group on the indolizine ring can be controlled by the choice of starting materials and reaction conditions, allowing for the synthesis of various isomers, including indolizine-1-, 2-, and 7-carboxylic acids. usp.brjapsonline.comresearchgate.net

Research Scope and Objectives for Indolizine-7-carboxylic Acid Studies

Research focusing on this compound specifically involves its synthesis and its utilization as a key intermediate for creating more complex molecules. ontosight.aibiosynth.com The objectives of these studies are often directed toward two main areas:

Medicinal Chemistry: A primary goal is to use this compound as a scaffold to develop new therapeutic agents. ontosight.ai By modifying the carboxylic acid group or other positions on the indolizine ring, researchers aim to synthesize novel compounds and evaluate their biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai For example, the structure of 3-(4-chlorobenzoyl)-2-phenylthis compound has been studied for its potential biological activities. ontosight.ai Another derivative, 8-(Allyloxy)this compound, is also noted for its potential application as a scaffold in medicinal chemistry. evitachem.com

Materials Science and Chemical Biology: The inherent fluorescence of the indolizine core makes its derivatives, including this compound, attractive for applications as fluorescent probes. derpharmachemica.combiosynth.com Research in this area may focus on synthesizing probes that are sensitive to their environment, such as pH or the presence of specific ions or molecules. biosynth.com For instance, this compound itself is described as a fluorescent probe that is sensitive to acidic environments and selective for detecting carboxylic groups. biosynth.com

The overarching objective is to leverage the unique structure of this compound to build novel functional molecules, whether for probing biological systems or for developing next-generation pharmaceuticals. usp.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B2970017 Indolizine-7-carboxylic acid CAS No. 1533853-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indolizine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGOUPQENOEKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indolizine 7 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to Indolizine (B1195054) Core Synthesis

The construction of the indolizine skeleton can be achieved through various synthetic routes, ranging from historical name reactions to modern transition metal-catalyzed processes. rsc.orgrsc.org These methodologies offer diverse pathways to access a wide range of substituted indolizines, including those bearing a carboxylic acid group at the 7-position.

Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is a classical and efficient method for the synthesis of the indolizine nucleus. rsc.orgd-nb.info This reaction typically involves the base-mediated cyclization of N-(cyanomethyl)pyridinium salts or related pyridinium (B92312) ylides. d-nb.info The process is initiated by the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular cyclization. acs.org

A key feature of the Tschitschibabin synthesis is its ability to generate substituted indolizines by varying the substituents on the pyridine (B92270) ring and the α-carbon of the pyridinium salt. d-nb.info For instance, the reaction of a picoline derivative with bromoacetone (B165879) followed by base treatment yields 2-substituted indolizines. acs.org This strategy has been extended to the synthesis of indolizinones from 1-(alkoxycarbonyl)methyl-2-methylpyridinium systems. acs.orgnih.gov

Recent advancements have revisited and optimized the Tschitschibabin reaction. For example, the synthesis of sydnones heteroarylated at C-4 with an indolizine ring has been achieved through this method, starting from the corresponding sydnone-N-pyridinium bromides. d-nb.info A study on the solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides demonstrated that the Chichibabin-type indolizinone formation can proceed under solvolytic conditions without a base, involving a ketene (B1206846) intermediate. acs.orgnih.gov

Starting MaterialsReagents/ConditionsProductReference
Sydnone-N-pyridinium bromidesBaseSydnone-indolizine biheteroaryls d-nb.info
4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium ylidesAlcoholysis2,3-dihydro-2-indolizinones acs.orgnih.gov
2-MethylpyridineAcetic anhydride (B1165640) (high temp.)"Picolide" (hydrolyzes to indolizine)

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is one of the most versatile and widely employed methods for constructing the indolizine skeleton. rsc.orgacs.org This approach allows for the synthesis of a broad range of functionalized indolizines with high regioselectivity. acs.orgacs.org The reaction involves the generation of a pyridinium ylide, which then reacts with an electron-deficient alkene or alkyne. rsc.orgchim.it

When alkenes are used as dipolarophiles, a subsequent oxidation step is typically required to achieve the aromatic indolizine ring. rsc.org In contrast, the use of alkynes directly yields the aromatized product. researchgate.net A variety of dipolarophiles have been successfully employed, including maleic anhydride, acetylenic compounds, and electron-deficient alkenes. acs.orgnih.gov

Recent developments in this area include the use of ionic liquids like [Omim]Br to promote the reaction through noncovalent interactions, leading to high yields and a broad substrate scope. acs.org Furthermore, a transition-metal- and oxidant-free [3+2] cycloaddition of zwitterionic ketenimines and pyridinium salts has been developed for the synthesis of fully functionalized indolizines. acs.org

Pyridinium Ylide PrecursorDipolarophileConditionsProduct TypeReference
Pyridines, α-acylmethyl bromidesMaleic anhydrideOne-pot, cascade1-Bromoindolizines acs.org
Pyridinium saltsZwitterionic keteniminesTransition-metal- and oxidant-freeFully functionalized indolizines acs.org
1-(2-Benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-oneMethyl acrylateRh(II)-catalyzedMethyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate nih.gov

Cyclization Reactions

Intramolecular cyclization reactions represent another significant pathway to the indolizine core. rsc.orgchim.it These methods often involve the formation of a key intermediate that undergoes a ring-closing reaction to form the bicyclic indolizine system.

One notable approach is the iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and different alkynes, which provides substituted indolizines in a regio- and chemoselective manner. organic-chemistry.org Radical-induced cyclization strategies are also gaining attention due to their efficiency in constructing the heterocyclic ring. rsc.org

Domino reactions, such as a highly regioselective hydroformylation followed by a one-pot intramolecular cyclization of (R)-3-(pyrrol-1-yl)hex-1-ene, have been successfully employed in the synthesis of indolizidine alkaloids, demonstrating a powerful approach to the indolizine nucleus. nih.gov This particular synthesis proceeds through the formation of a linear aldehyde which then undergoes intramolecular electrophilic substitution on the pyrrole (B145914) ring. nih.gov

Starting MaterialsKey Reaction TypeCatalyst/ReagentsProductReference
2-(Pyridin-2-yl)acetate derivatives, alkynesOxidative cyclizationIodineSubstituted indolizines organic-chemistry.org
(R)-3-(Pyrrol-1-yl)hex-1-eneHydroformylation/intramolecular cyclizationRhodium catalyst(–)-Indolizidine 167B nih.gov
2-(Pyridin-2-yl)acetate derivatives, simple olefinsOxidative cross-coupling/cyclizationCopper/Iodine1,3-Di- and 1,2,3-trisubstituted indolizines organic-chemistry.org

Oxidative Coupling Approaches

Oxidative coupling reactions have emerged as a powerful tool for the synthesis of indolizines, often involving the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions. rsc.org These methods can provide access to substitution patterns that are difficult to achieve through classical approaches. rsc.org

A notable example is the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.orgnih.gov This method offers a straightforward and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.orgnih.gov The reaction is believed to proceed through a radical pathway involving single-electron oxidation and radical addition. organic-chemistry.org

Another approach involves the iodine-mediated direct oxidative cyclization between 2-alkylpyridines and enolizable aldehydes, yielding 1,3-disubstituted indolizines. rsc.org

Reactant 1Reactant 2Catalyst/MediatorProduct TypeReference
2-(Pyridin-2-yl)acetate derivativesSimple olefinsCu(OAc)2·H2O, I2, NBu4Cl1,3-Di- and 1,2,3-trisubstituted indolizines organic-chemistry.orgnih.gov
2-AlkylpyridinesEnolizable aldehydesIodine1,3-Disubstituted indolizines rsc.org
2-AlkylazaarenesTerminal alkenesCopperIndolizines organic-chemistry.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. rsc.orgmdpi.com Catalysts based on copper, palladium, rhodium, and gold have been employed to facilitate a variety of transformations leading to the indolizine core. rsc.org These reactions often proceed under mild conditions with high efficiency and selectivity. organic-chemistry.org

Copper catalysts are particularly versatile in indolizine synthesis. nih.gov They have been used to mediate a range of reactions, including oxidative coupling, cycloisomerization, and multicomponent reactions. organic-chemistry.orgrsc.org

A solvent-free synthesis of indolizines has been developed using a CuBr catalyst from pyridine, acetophenone, and electron-deficient alkenes. nih.gov This method involves the formation of both C-N and C-C bonds in a single operation. nih.gov Another copper-catalyzed approach involves the highly selective oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org

Furthermore, a copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to C-1 oxygenated indolizines. organic-chemistry.org A novel copper(I)-catalyzed cyclization of 2-(pyridin-2-yl)acetates with gem-difluoroalkenes has also been reported, proceeding via the cleavage of C-F bonds. rsc.org

ReactantsCatalystReaction TypeProduct TypeReference
Pyridine, acetophenone, nitroolefinCuBrMulticomponent reactionIndolizines nih.gov
2-Alkylazaarenes, terminal alkenesCopperOxidative coupling-annulationIndolizines organic-chemistry.org
2-Pyridyl-substituted propargylic acetatesCopperCycloisomerizationC-1 oxygenated indolizines organic-chemistry.org
2-(Pyridin-2-yl)acetate, gem-difluoroalkenesCuICoupling cyclizationBisubstituted indolizines rsc.org
Pyridines, aryl methyl ketones, acrylatesCuI, I2Three-component reactionSubstituted indolizines thieme-connect.com
Palladium-Catalyzed Reactions

Palladium catalysis offers a modular and efficient pathway to construct the indolizine core, which can be adapted for the synthesis of C-7 substituted derivatives. A notable example is a multi-component synthesis that utilizes 2-bromopyridines, imines, and alkynes. researchgate.netwpunj.edu In this process, a palladium catalyst facilitates the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. researchgate.netwpunj.edu

The key advantage of this method is its modularity; the substituents on the final indolizine ring are determined by the starting materials. researchgate.netnih.gov To achieve a substitution at the C-7 position of the indolizine, a 5-substituted 2-bromopyridine (B144113) is required. For instance, using a pyridine ring bearing an ester or nitrile group at the 5-position would directly lead to the corresponding indolizine-7-carboxylic acid ester or indolizine-7-carbonitrile, which are direct precursors to the target acid. The reaction demonstrates tolerance to a range of functional groups on the pyridine ring. nih.govrsc.org

Another palladium-catalyzed approach involves the annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand, providing a potential, albeit complex, route to control the substitution pattern on the indolizine product. organic-chemistry.org

Table 1: Examples of Substituted Pyridines in Palladium-Catalyzed Indolizine Synthesis This table illustrates the variety of substituents tolerated on the pyridine ring in the multi-component reaction, suggesting the feasibility of using a 5-substituted pyridine to obtain a C-7 functionalized indolizine.

Starting 2-Bromopyridine DerivativeResulting Indolizine Substitution PatternReference
2-BromopyridineUnsubstituted at C-5, C-6, C-7, C-8 nih.gov
2-Bromo-5-methylpyridine7-Methylindolizine nih.gov
2-Bromo-4-(trifluoromethyl)pyridine6-(Trifluoromethyl)indolizine nih.gov
2-Bromo-3-methylpyridine8-Methylindolizine nih.gov
2-BromoquinolineBenzo[f]indolizine nih.gov
Rhodium(III) C–H Insertion Mechanisms

Rhodium(III)-catalyzed C–H activation has become a powerful tool for the functionalization of heterocycles. nih.gov The typical mechanism involves a chelation-assisted C–H activation of the substrate, followed by the insertion of a coupling partner like an alkyne or alkene, and subsequent reductive elimination to regenerate the catalyst. nih.gov While this methodology has been extensively applied to the C-7 functionalization of indoles and indolines, researchgate.netnih.govnih.gov its specific application for the direct C-7 functionalization of a pre-formed indolizine ring is not as well-documented in the reviewed literature.

However, the principles of Rh(III)-catalyzed C–H activation on nitrogen-containing heterocycles are relevant. For instance, the reaction of 2-aryl-pyridines with alkynes proceeds through a pyridine-directed C–H activation of the aryl ring, leading to annulated pyridinium salts. nih.gov A hypothetical extension to the indolizine system could involve a directing group placed at a suitable position (e.g., C-8) to guide the rhodium catalyst to activate the C-7 C–H bond. Such a strategy would allow for the direct introduction of functional groups that could be later converted to a carboxylic acid.

Radical-Induced Synthetic Approaches

Radical-induced synthetic methods are gaining attention for the construction of nitrogen heterocycles like indolizine due to their high efficiency and atom economy. rsc.orgrsc.orgrsc.org These approaches often involve the generation of radical species that trigger a cascade of cyclization and bond-forming events. rsc.org

The synthesis of the indolizine core via radical pathways can be achieved through various strategies, including those that build the ring system from substituted pyridines. The regioselectivity of these radical reactions is governed by factors different from those in ionic or organometallic processes, potentially offering alternative routes to specific substitution patterns. While comprehensive reviews on the radical synthesis of indolizines exist, rsc.org specific, optimized examples leading directly to this compound are not prominently featured. Nevertheless, the development of radical C-H functionalization could provide a future pathway, where a radical generated on the pyridine moiety of an indolizine precursor could be trapped to install a functional group at the C-7 position.

Specific Strategies for Carboxylic Acid Introduction at the C-7 Position of Indolizine Ring Systems

Directly installing a carboxylic acid or a precursor group at the C-7 position is a key challenge. Strategies often rely on constructing the indolizine ring from a precursor that already contains the desired functionality.

Functional Group Transformations and Derivatizations

One of the most direct routes to this compound involves the synthesis of a derivative at the C-7 position, followed by a straightforward functional group transformation. A prime example is the hydrolysis of an ester group.

A specific method that yields a C-7 ester is the Stobbe condensation of pyrrole-2-carboxaldehyde with dimethyl succinate. chim.it This reaction directly affords indolizine derivatives with an ester group at the C-7 position. chim.it The resulting methyl or ethyl indolizine-7-carboxylate can then be easily hydrolyzed under acidic or basic conditions to yield the final this compound.

Other potential transformations include:

Hydrolysis of a Nitrile: If a synthetic route, such as a multi-component reaction with a 5-cyano-2-bromopyridine, yields an indolizine-7-carbonitrile, it can be hydrolyzed to the carboxylic acid.

Oxidation of an Alkyl Group: A 7-methylindolizine, accessible through various synthetic methods, could be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Carbonation of an Organometallic Intermediate: A 7-bromoindolizine (B1380769) could be converted into an organolithium or Grignard reagent, which can then be quenched with carbon dioxide (CO₂) to install the carboxylic acid group.

An analogous transformation has been used to obtain indolizine-7-phosphonates from 2-formylpyrrole derivatives, demonstrating that the C-7 position is accessible for functionalization. rsc.org

Decarboxylative Reactions

Decarboxylative reactions, where a carboxylic acid group is extruded as CO₂, are powerful methods in organic synthesis. wpunj.edu In the context of synthesizing indolizine derivatives, these reactions are primarily used to construct the heterocyclic core rather than to introduce a carboxylic acid.

A prominent example is the copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and α,β-unsaturated carboxylic acids. organic-chemistry.orgacs.org In this one-pot process, a pyridinium ylide is formed, which undergoes a 1,3-dipolar cycloaddition with the alkenoic acid. This is followed by an oxidative decarboxylation and aromatization sequence to yield the indolizine product. organic-chemistry.org The carboxylic acid of the alkene is sacrificed to drive the reaction. However, this strategy can be used to generate C-7 substituted indolizines by starting with a 4-substituted pyridine, which becomes the C-7 position of the final product.

Additionally, decarboxylative cross-coupling reactions have been used to functionalize the indolizine ring, for example, at the C-3 position, by coupling with alkynyl carboxylic acids. rsc.org While this specific reaction does not target the C-7 position, it highlights the utility of decarboxylation as a C-H functionalization strategy that could potentially be adapted with different directing groups or catalysts. wpunj.edursc.org

Multi-Component Reactions for this compound Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.netmdpi.com This approach is exceptionally well-suited for creating diverse libraries of complex molecules like indolizine derivatives.

The palladium-catalyzed reaction of 2-bromopyridines, imines, and alkynes, as discussed previously, is a powerful MCR for indolizine synthesis. nih.govrsc.org Its applicability to the synthesis of this compound derivatives hinges on the use of a 5-substituted-2-bromopyridine. For example, the reaction of methyl 6-bromonicotinate (a 5-methoxycarbonyl-2-bromopyridine) would be expected to yield a methyl indolizine-7-carboxylate derivative directly.

Table 2: Proposed Multi-Component Synthesis of an Indolizine-7-Carboxylate This table outlines the specific starting materials for a targeted synthesis using the palladium-catalyzed MCR.

2-Bromopyridine ComponentImine ComponentAlkyne ComponentExpected Product
Methyl 6-bromonicotinateN-Benzylidene-methylamineDimethyl acetylenedicarboxylateTetramethyl 7-methyl-indolizine-1,2,3,7-tetracarboxylate derivative

Other MCRs for indolizine synthesis have been developed, including copper-catalyzed reactions of pyridine, acetophenone, and nitroolefins, and gold-catalyzed couplings of heteroaryl aldehydes, amines, and alkynes. organic-chemistry.org The success of these methods in producing C-7 carboxylated indolizines would similarly depend on the availability and reactivity of appropriately substituted precursors, particularly 4-substituted pyridines.

Stereoselective and Regiospecific Synthesis of this compound Analogs

The controlled synthesis of specific isomers of this compound analogs is crucial for investigating their structure-activity relationships. While the literature provides broad strategies for indolizine synthesis, specific examples detailing the stereoselective and regiospecific synthesis of 7-carboxylated derivatives are less common. However, existing methodologies for functionalizing the indolizine core can be adapted to achieve the desired substitution pattern.

One approach to achieving regioselectivity at the C7 position involves the use of appropriately substituted pyridine precursors. For instance, the synthesis of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate has been reported, demonstrating that a substituent on the pyridine ring can direct functionality to the 7-position of the resulting indolizine. colab.ws This suggests that a pyridine derivative bearing a precursor to a carboxylic acid group at the 4-position could be a viable starting material for the synthesis of this compound.

Another strategy involves the construction of the indolizine ring from pyrrole derivatives. The synthesis of indolizine-7-phosphonates from 2-formylpyrrole derivatives has been documented. rsc.org This highlights the potential of using functionalized pyrroles to introduce substituents at the C7 position of the indolizine nucleus. By analogy, a pyrrole precursor with a suitable side chain at the appropriate position could be cyclized to form the desired this compound analog.

While direct stereoselective methods for this compound are not extensively detailed, the broader field of asymmetric catalysis offers potential solutions. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids, have been successfully employed in the asymmetric synthesis of other heterocyclic compounds. researchgate.netresearchgate.net These approaches could potentially be adapted to control the stereochemistry of substituents on the indolizine core or on side chains attached to it. For example, a Rh-catalyzed asymmetric allylation has been used for the synthesis of 3-allylindolizines with high enantioselectivity, indicating that stereocenters can be effectively introduced in the indolizine system. organic-chemistry.org

Solvent and Catalyst Effects in this compound Synthesis

The choice of solvent and catalyst plays a pivotal role in directing the regioselectivity and efficiency of chemical reactions, including the synthesis of indolizine derivatives. The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the final product distribution. rsc.org For instance, in some multi-component reactions leading to indolizines, the use of a solvent versus solvent-free conditions can dramatically alter the reaction outcome.

Catalysts are instrumental in controlling the regiochemistry of indolizine formation. Both metal-based and organocatalysts have been employed to promote the desired bond formations. In palladium-catalyzed annulations of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives, the choice of the phosphine ligand was found to be critical in determining the regioselectivity of the resulting polysubstituted indolizines. organic-chemistry.org This highlights the tunability of the catalytic system to achieve specific substitution patterns.

Furthermore, the development of metal-free catalytic systems offers a more environmentally benign approach to indolizine synthesis. Amine and N-heterocyclic carbene (NHC) relay catalysis has been shown to promote the facile synthesis of indolizines. organic-chemistry.org The selection of the appropriate organocatalyst can be critical in achieving the desired regiochemical outcome.

Advanced Spectroscopic and Structural Characterization of Indolizine 7 Carboxylic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For indolizine (B1195054) derivatives, the protons on the heterocyclic rings typically appear in the aromatic region of the spectrum. For instance, in some substituted indolizine compounds, the protons of the heterocyclic rings are observed in the aromatic region of the ¹H NMR spectra. nipne.ro The acidic proton of a carboxylic acid group is highly characteristic, typically appearing as a broad singlet at a downfield chemical shift, often between 10 and 13 ppm. princeton.edu

Specific chemical shifts and coupling constants provide valuable information about the substitution pattern on the indolizine core. For example, in a study of various substituted indolizine derivatives, the chemical shifts for the protons on the indolizine ring system were meticulously assigned. nipne.ro In one derivative, the H-5 proton was observed as a doublet at 9.83 ppm with a coupling constant of 7.45 Hz, while the H-8 proton appeared as a doublet at 8.87 ppm with a smaller coupling constant of 1.25 Hz. nipne.ro

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Selected Protons in Indolizine Derivatives
Compound/ProtonH-5H-6H-8Carboxylic Acid (COOH)
Indolizine Derivative A9.49 (dd, J = 7.48, 0.79 Hz)7.82 (dd, J = 7.50, 2.14 Hz)8.77 (d, J = 1.23 Hz)~12.90 (br s) rsc.org
Indolizine Derivative B9.92 (dd, J = 7.47, 0.81 Hz)---
Indolizine Derivative C9.83 (d, J = 7.45 Hz)7.88-7.84 (m)8.87 (d, J = 1.25 Hz)-
Indolizine Derivative D9.95 (dd, J = 7.45, 0.74 Hz)---

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The carboxyl carbon of a carboxylic acid is particularly diagnostic, resonating in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pubopenstax.org Aromatic and α,β-unsaturated acids tend to appear towards the upfield end of this range, while saturated aliphatic acids are found at the downfield end. pressbooks.pubopenstax.org

In the context of indolizine-7-carboxylic acid, the carbon atoms of the indolizine ring system give rise to a series of signals in the aromatic region. For a substituted indolizine, specific chemical shifts have been reported, such as C-7 at 130.37 ppm, C-5 at 127.99 ppm, and C-8 at 118.49 ppm. nipne.ro The carboxyl carbon (C-10 in this specific numbering) was identified at 164.21 ppm. nipne.ro

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in an Indolizine Derivative
Carbon AtomChemical Shift (ppm)
C-1107.32
C-2123.68
C-3115.44
C-5127.99
C-6112.88
C-7130.37
C-8118.49
C-9136.87
Carboxyl (COO)164.21

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For carboxylic acids, a common fragmentation pathway involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org The molecular ion peak (M+) of carboxylic acids can sometimes be weak. youtube.com Another characteristic fragmentation is the alpha-cleavage, which can lead to the formation of a carboxylic acid cation. youtube.com In certain cases, the base peak in the mass spectrum of a carboxylic acid derivative can be attributed to the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.org

For a spiro[indoline-3,3′-indolizine] derivative containing a carboxylic acid moiety, the mass spectrum showed the molecular ion (M⁺) peak, confirming its molecular weight. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids exhibit highly characteristic IR absorptions. A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is due to the O-H stretching vibration of the carboxyl group. openstax.orglibretexts.org The broadness of this peak is a result of hydrogen bonding. spectroscopyonline.com

The carbonyl (C=O) stretching vibration of a carboxylic acid gives rise to a strong absorption band between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency (around 1710 cm⁻¹). libretexts.orgspectroscopyonline.com Conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency by 20-30 cm⁻¹. libretexts.org For instance, the IR spectrum of an indolizine-2-carboxylic acid derivative showed a characteristic C=O stretching frequency at 1643 cm⁻¹. semanticscholar.org

Interactive Data Table: Characteristic IR Absorptions for Carboxylic Acids
Functional GroupAbsorption Range (cm⁻¹)Description
O-H stretch2500–3300Very broad, characteristic of hydrogen-bonded carboxyl group
C=O stretch1710–1760Strong absorption
C-O stretch1210–1320-
O-H bend900-960Broad

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For complex molecules like spiro[indoline-3,3′-indolizine]s, which can be synthesized from reactions involving isatins and pipecolic acid, single-crystal X-ray diffraction has been instrumental in confirming their structure and stereochemistry. nih.goviucr.org In the crystalline state, carboxylic acid molecules often form dimers through hydrogen bonding between their carboxyl groups. mdpi.com X-ray analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed a monoclinic crystal system with a P2₁ space group. mdpi.com

Advanced Spectroscopic Techniques for Photophysical Properties

Indolizine derivatives are known to possess interesting photophysical properties, making them suitable for applications such as dyes in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). rsc.org Advanced spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy, are employed to investigate these properties.

The electronic absorption and emission spectra provide insights into the electronic transitions within the molecule. The introduction of different substituents on the indolizine core can significantly influence these properties. For example, indole (B1671886) derivatives with electron donor-π-acceptor architectures have been shown to exhibit strong fluorescence emission in solution. mdpi.com The photophysical properties of various indolizine compounds have been a subject of study, highlighting their potential in various applications. researchgate.net

Fluorescence Spectroscopy

Indolizine compounds are known for their fluorescent properties, with their emission characteristics being highly tunable based on the nature and position of substituents on the heterocyclic ring. researchgate.net Generally, indolizine derivatives exhibit fluorescence emission in the violet-to-blue region of the electromagnetic spectrum and are characterized by a relatively large Stokes shift. rsc.org The introduction of various functional groups can significantly alter the emission wavelength, leading to a broad color range from blue to orange (462–580 nm). rsc.org For instance, the presence of electron-withdrawing groups, such as acetyl and aldehyde, at the C-7 position of the indolizine ring has been shown to induce a red shift in the emission wavelength. rsc.org

The fluorescence quantum yield (Φfl), a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure and the surrounding environment. For some indolizine derivatives, high quantum yields have been observed, even in polar solvents. rsc.org For example, certain π-expanded indolizine derivatives have been reported to exhibit sky-blue to golden-orange fluorescence with high quantum yields. rsc.org The specific substitution pattern on the indolizine core plays a crucial role in determining the quantum yield. For instance, a study on 2-oxo-pyrano[2,3-b]indolizines demonstrated that the fluorescence quantum yields can be as high as 92%. acs.org

Table 1: Fluorescence Properties of Selected Indolizine Derivatives

Compound Excitation Wavelength (λex, nm) Emission Wavelength (λem, nm) Quantum Yield (Φfl) Solvent
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Not specified Not specified 0.55 Chloroform:Acetonitrile (B52724) (1:1)
2-oxo-pyrano[2,3-b]indolizine derivative 2g Not specified Not specified 0.92 Dichloromethane
4-Carboxy-6-aminoindole nucleoside analogue Not specified Not specified 0.53 Not specified
4-Carboxyindole nucleoside analogue Not specified Not specified 0.84 Not specified

Solvatochromism Studies

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a well-documented phenomenon for many fluorescent dyes, including indolizine derivatives. This property arises from the differential solvation of the ground and excited states of the molecule, which in turn affects the energy gap between these states. The absorption and fluorescence spectra of indolizine compounds can exhibit significant shifts depending on the polarity of the solvent. rsc.org

For instance, in a study of various indolizine derivatives, the photophysical properties were examined in a range of solvents with differing polarities. rsc.org The observed solvatochromic shifts provide valuable insights into the electronic structure and charge distribution of the molecule in its ground and excited states. A positive solvatochromism (a bathochromic or red shift in emission with increasing solvent polarity) is often observed for molecules where the excited state is more polar than the ground state. This indicates a larger stabilization of the excited state in polar solvents.

The effect of solvent polarity on the fluorescence intensity and quantum yield of pyrido[3,2-b]indolizine derivatives has also been investigated, demonstrating the sensitivity of the indolizine scaffold to its environment. The high water solubility of a pyrido[3,2-b]indolizine derivative bearing a carboxylic acid moiety, coupled with its notable brightness in water, underscores the potential for developing water-soluble fluorescent probes based on the indolizine framework.

Table 2: Effect of Solvent on the Fluorescence Quantum Yield of Representative 2-oxo-pyrano[2,3-b]indolizines

Compound Toluene Dichloromethane (DCM) Acetonitrile (MeCN) Dimethyl sulfoxide (B87167) (DMSO)
2b 0.77 0.77 0.78 0.75
2g 0.58 0.92 0.88 0.85
3ab 0.11 <0.01 0.01 <0.01

Computational Chemistry and Theoretical Studies of Indolizine 7 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic and Spatial Structure

Quantum chemical calculations are fundamental to determining the electronic and spatial characteristics of indolizine (B1195054) systems. Methods like Density Functional Theory (DFT) are employed to optimize molecular geometry and analyze electronic properties.

Studies on indolizine derivatives reveal that the core structure is a delocalized 10π-electron aromatic system. researchhub.com Theoretical calculations on related indolizine and indole-carboxylic acid structures provide insight into the expected molecular parameters. For instance, DFT calculations on indole-2-carboxylic acid, an isomer of the title compound, show C-C bond lengths within the fused rings ranging from approximately 1.37 to 1.46 Å, which supports the aromatic nature of the system. researchgate.net The spatial arrangement of indolizine-derived pentathiepines has been shown to be very conserved, which is valuable for building computational models. mdpi.com

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is significantly influenced by substituents on the indolizine ring. mdpi.com The presence of a strongly electron-withdrawing group, such as a nitro group, can profoundly influence the distribution of electron density. mdpi.com This modulation of the HOMO-LUMO energy gap is a key strategy in tuning the optoelectronic properties of indolizine-based materials. irjweb.com Theoretical calculations using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) are standard for obtaining optimized structures and predicting electronic behavior. nih.govnih.gov

Table 1: Representative Calculated Molecular Geometry Parameters for Indole-2-Carboxylic Acid (Isomer of title compound) Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (ring)1.376 - 1.460C-N-C~109.3
C-N (ring)~1.376C-C-N~109.3 - 132.3
C=O~1.216O-C-O~121.5
C-O~1.350C-C-C (ring)~106 - 133
Note: This data is for Indole-2-carboxylic acid and serves as an illustrative example of typical parameters for this class of compounds. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are indispensable computational techniques for exploring how indolizine derivatives interact with biological macromolecules, predicting their binding affinity, and analyzing their conformational stability.

Ligand-Protein Interactions

Docking studies have successfully identified key interactions between indolizine-based ligands and various protein targets. These interactions are crucial for the molecule's biological activity. Common interactions include:

Hydrogen Bonding: The carboxylic acid group and other polar functionalities on the indolizine ring are frequent participants in hydrogen bonds. For example, studies have shown hydrogen bond formation between the benzoyl carbonyl group of an indolizine derivative and the residue GLN 385 in its target protein. nih.gov In another study, a 7-azaindole (B17877) derivative formed hydrogen bonds with key residues Tyr200 and Arg202 within the binding pocket of the DDX3 enzyme. nih.gov

π-π Stacking: The aromatic indolizine ring system often engages in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR). nih.gov

Hydrophobic Interactions: Alkyl and aryl substituents on the indolizine scaffold can form hydrophobic contacts with nonpolar residues in the protein's binding pocket. nih.gov

Table 2: Examples of Predicted Ligand-Protein Interactions for Indolizine and Azaindole Derivatives

Compound Class Protein Target Interacting Residues Interaction Type
Indolizine Derivative Human Placental Aromatase Not specified Polar hydrogen bonds, hydrophobic interactions
7-Azaindole Derivative DDX3 Helicase Tyr200, Arg202 Hydrogen bonds, π-interactions

Binding Affinity Predictions

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a docking score or binding free energy in kcal/mol. Lower energy values typically indicate more favorable binding.

Computational studies on various heterocyclic compounds, including indolizine and indole (B1671886) derivatives, have reported a range of predicted binding affinities. For instance, a novel 7-azaindole derivative was found to have a good docking score of -7.99 kcal/mol against the DDX3 helicase. nih.gov Docking of other indole derivatives against different targets has yielded predicted binding energies from -8.5 kcal/mol to as low as -11.5 kcal/mol. nih.govnih.gov These predictions are critical for prioritizing compounds for synthesis and experimental testing. dundee.ac.uk While methods can vary, errors in high-level free energy calculations are often reported to be around 1 kcal/mol. acs.org

Table 3: Examples of Predicted Binding Affinities for Indole/Azaindole Derivatives

Compound Protein Target Predicted Binding Affinity (kcal/mol)
7-Azaindole Derivative (7-AID) DDX3 Helicase (2I4I) -7.99
Thiosemicarbazone-indole Derivative (ID 7) Androgen Receptor -8.5
Thiosemicarbazone-indole Derivative (ID 22) Androgen Receptor -8.8

Conformational Analysis and Stability

The three-dimensional conformation of Indolizine-7-carboxylic acid is critical to its function and stability. Conformational analysis investigates the different spatial arrangements (rotamers) of a molecule and their relative energies. lumenlearning.com

A key feature of this molecule is the carboxylic acid group, which can exist in different conformations due to rotation around the C-C single bond. Quantum mechanical calculations on model carboxylic acids, such as acetic acid, show a significant energy barrier (around 11-14 kcal/mol) for the interconversion between the syn and anti conformations. nih.gov The syn conformation is typically more stable in the gas phase due to an internal hydrogen bond. However, in an aqueous solution, the anti state can become nearly as populated or even slightly preferred due to more favorable stabilizing interactions with solvent molecules. nih.gov The specific environment of a protein binding site can also strongly influence which conformation is adopted. nih.gov

Mechanistic Investigations of Reactions involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including those used to synthesize the indolizine scaffold. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway.

For example, Density Functional Theory (DFT) calculations have been used to investigate the 1,3-dipolar cycloaddition reaction, a common method for forming indolizines. These studies can locate the asynchronous transition states along the concerted pathway. researchgate.net Theoretical calculations have also been applied to understand the full reaction mechanism for the formation of indolizines from pyridinium (B92312) 1,4-zwitterionic thiolates and copper carbenes. researchgate.net These computational models can predict the suitability of the reaction and detail the energetic landscape, showing relative Gibbs energies for intermediates and transition states. researchgate.net Such studies have elucidated complex transformations that involve sequential steps like annulation, deacylation, desulfurization, and oxidation. researchgate.net

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to connect specific structural features of a molecule to its biological or chemical activity. Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses molecular descriptors to build statistical models that can predict the activity of new compounds. researchgate.netej-chem.org

For indolizine derivatives, computational studies provide key insights into SAR. nih.gov Molecular docking, for instance, can explain why certain substitutions lead to better activity. The introduction of a tosyl group to an indole derivative was shown computationally to create more stable ligand-protein complexes through additional π-π, π-alkyl, and hydrogen bond interactions, suggesting enhanced antioxidant activity. mdpi.com Similarly, QSAR models for thiosemicarbazone-indole derivatives have identified specific molecular descriptors (e.g., related to molecular shape and hydrogen bonding potential) that enhance anticancer activity. nih.gov These computational analyses guide the design of more potent analogues by highlighting which positions on the indolizine ring are most sensitive to modification and which chemical properties are most important for activity. nih.govmdpi.com

Design Principles for Tunable Optoelectronic Properties of this compound Systems

Computational chemistry and theoretical studies serve as a powerful predictive tool in the rational design of novel organic materials for optoelectronic applications. In the context of this compound and its derivatives, these computational approaches provide fundamental insights into the structure-property relationships that govern their performance in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The key to tuning the optoelectronic properties of these systems lies in the strategic modification of their molecular structure to control the frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A primary design principle for tailoring the optoelectronic characteristics of this compound systems is the modulation of the HOMO-LUMO energy gap. chemrxiv.org This energy gap is a critical determinant of the molecule's absorption and emission wavelengths, as well as its electrochemical properties. Theoretical calculations, often employing Density Functional Theory (DFT), allow for the precise prediction of these energy levels and the resulting gap. For instance, by strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the indolizine core, it is possible to systematically raise or lower the HOMO and LUMO energy levels.

Another significant design strategy involves the concept of π-expansion, where additional aromatic rings are fused to the indolizine framework. chemrxiv.orgchemrxiv.org This extension of the conjugated system typically leads to a destabilization of the HOMO and a stabilization of the LUMO, resulting in a reduced HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. chemrxiv.orgchemrxiv.org Computational models can accurately predict the impact of such modifications, guiding synthetic efforts toward materials with desired spectral properties.

The donor-acceptor (D-A) approach is a well-established principle for designing efficient charge-transfer materials. In the case of this compound, the indolizine core can act as an electron donor, while the carboxylic acid group can function as an electron acceptor and an anchoring group for attachment to semiconductor surfaces in devices like DSSCs. The efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor moiety is crucial for the performance of such devices. Theoretical studies can quantify the extent of this charge transfer and guide the selection of appropriate donor and acceptor units to optimize device efficiency.

Furthermore, computational studies can elucidate the role of molecular geometry and intermolecular interactions in the solid state, which are critical for applications in thin-film devices. By predicting parameters such as reorganization energies, theoretical models can assess the charge transport capabilities of designed molecules, identifying promising candidates for use as charge transport materials in OLEDs and organic photovoltaics (OPVs).

The following table, based on theoretical calculations, illustrates the effect of substituting different functional groups at the 2-position of the this compound core on its key electronic properties.

CompoundSubstituent (at position 2)HOMO (eV)LUMO (eV)Energy Gap (eV)
1 -H-5.85-2.153.70
2 -CH₃ (EDG)-5.70-2.103.60
3 -OCH₃ (EDG)-5.60-2.053.55
4 -CN (EWG)-6.10-2.403.70
5 -NO₂ (EWG)-6.25-2.553.70

This table presents hypothetical data derived from established principles in computational chemistry to illustrate the effects of substituents on the electronic properties of this compound.

The data demonstrates that electron-donating groups tend to raise the HOMO level, leading to a smaller energy gap, which would correspond to a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups lower both the HOMO and LUMO levels. The precise tuning of these properties is essential for the development of next-generation organic electronic materials based on the indolizine scaffold.

Biological and Pharmacological Research of Indolizine 7 Carboxylic Acid and Its Derivatives

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Derivatives of indolizine (B1195054) have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins—key mediators of inflammation. Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.

A series of ethyl 7-methoxy-3-(substituted benzoyl)-2-substituted indolizine-1-carboxylate derivatives were synthesized and screened for their in vitro COX-2 inhibitory activity. Among these, compound 2a , featuring a nitrile group on the phenyl ring, emerged as a particularly promising COX-2 inhibitor with an IC50 value of 6.56 µM. Another study focusing on 7-methoxy indolizine analogues identified diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a ) as a potent COX-2 inhibitor with an IC50 of 5.84 µM, comparable to the non-selective NSAID indomethacin (B1671933) (IC50 = 6.84 µM).

Further investigations have explored dual inhibitors of both COX and lipoxygenase (LOX). One study identified an indolizine derivative, compound 56 , which exhibited selective, non-competitive inhibition of COX-2 (IC50 = 14.91 µM) over COX-1 (IC50 > 50 µM) and also significantly inhibited soybean lipoxygenase (IC50 = 13.09 µM). This dual-inhibition profile suggests a broader anti-inflammatory effect.

CompoundTarget EnzymeIC50 (µM)Reference
Compound 2aCOX-26.56
Compound 2cCOX-26.94
Compound 5aCOX-25.84
Compound 56COX-214.91
Lipoxygenase (LOX)13.09
Celecoxib (Reference)COX-20.05
Indomethacin (Reference)COX-26.8

Antimicrobial and Antitubercular Activities

The indolizine scaffold has proven to be a valuable template for the development of novel antimicrobial and antitubercular agents. Numerous studies have demonstrated the efficacy of indolizine derivatives against a range of bacterial pathogens, including the resilient Mycobacterium tuberculosis.

In one study, a series of 1,2,3-trisubstituted indolizines were screened against the H37Rv (drug-susceptible) and multidrug-resistant (MDR) strains of M. tuberculosis. Compound 3a , which has a fluorine atom on the benzoyl group and a methyl group at the 2-position of the indolizine ring, was the most potent against the H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. Another investigation of substituted 7-methyl and 7-formylindolizines identified a derivative, compound 4 , as the most promising agent, with MIC values of 4 µg/mL and 32 µg/mL against the H37Rv and MDR strains, respectively.

Broader antimicrobial screening has also been conducted. A series of indolizine-1-carbonitrile (B3051405) derivatives were tested against eleven gram-negative and ten gram-positive bacterial strains. Compound 5g from this series showed the most antibacterial activity, with MIC values ranging from 16 to 256 µg/mL. Other research has highlighted the selective toxicity of certain indolizine derivatives against Gram-positive bacteria like Staphylococcus aureus and the acid-fast bacillus Mycobacterium smegmatis.

Compound/Derivative SeriesOrganismMIC (µg/mL)Reference
Compound 3aM. tuberculosis (H37Rv)4
Compound 4M. tuberculosis (H37Rv)4
M. tuberculosis (MDR)32
Compounds 4a-4cM. tuberculosis (MDR)16-64
Compound 5gGram-negative & Gram-positive bacteria16-256
Derivative XXIM. smegmatis25

Anticancer and Antitumor Properties

The development of indolizine derivatives as anticancer agents is an active area of research, with numerous compounds demonstrating significant cytotoxic and antiproliferative activity against a panel of human cancer cell lines.

A study on pyrrolizine/indolizine-bearing isoindole moieties identified the difluoro-substituted indolizine derivative 6o as a highly potent compound. It exhibited IC50 values of 6.02 µM, 5.84 µM, and 8.89 µM against HePG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, respectively. Another derivative from the same study, 6m , also showed significant activity against these cell lines.

In a separate investigation, a series of indolizine lactones were synthesized and evaluated for their anticancer potential. An olefinated analogue, cis-11 , displayed remarkable antiproliferative activity, particularly against triple-negative breast cancer cells (MDA-MB-231) with an IC50 of 1.01 µM and against hormone-refractory prostate cancer cells (DU-145) with an IC50 of 4.41 µM. A thiolated analogue, cis-9 , was also highly active against the MDA-MB-231 cell line (IC50 = 1.51 µM). Furthermore, research on pyrrolizine/indolizine-NSAID hybrids revealed that an ibuprofen-indolizine conjugate, 8g , inhibited the growth of MCF-7 cells.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6oHePG-2 (Liver)6.02
HCT-116 (Colon)5.84
MCF-7 (Breast)8.89
Compound 6mHePG-2 (Liver)11.97
HCT-116 (Colon)28.37
MCF-7 (Breast)19.87
Compound cis-11MDA-MB-231 (Breast)1.01
DU-145 (Prostate)4.41
Compound cis-9MDA-MB-231 (Breast)1.51
DU-145 (Prostate)36.42

Enzyme Inhibition Studies

Beyond COX, derivatives of indolizine have been investigated as inhibitors of other key enzymes involved in various physiological and pathological processes.

Fructose-1,6-bisphosphatase is a critical enzyme in gluconeogenesis, making it a therapeutic target for type 2 diabetes. While various indole (B1671886) derivatives have been successfully developed as FBPase inhibitors, a specific link between derivatives of the isomeric indolizine scaffold and FBPase inhibition is not prominently featured in the current scientific literature.

Protein tyrosine phosphatases and kinases are crucial regulators of cellular signaling pathways. Research has shown that indolizine derivatives can modulate the activity of these enzymes. Molecular docking studies have identified bacterial protein tyrosine phosphatase as a probable target for the antibacterial activity of certain indolizine-1-carbonitrile derivatives. Furthermore, patent literature describes indolizine derivatives as inhibitors of Spleen Tyrosine Kinase (Syk), an enzyme implicated in inflammatory and autoimmune diseases, suggesting a potential therapeutic application in these conditions.

Receptor Modulation and Agonistic/Antagonistic Activities

The structural versatility of the indolizine core has allowed for its use in designing ligands that can modulate the activity of various cell surface and nuclear receptors.

One area of significant interest is the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of indolizine derivatives have been synthesized and shown to act as agonists of the human α7 nAChR, which is a promising therapeutic target for treating cognitive impairments associated with schizophrenia. The research indicated that many of the synthesized compounds displayed strong agonistic activity.

The indolizine framework has also been incorporated into compounds designed to target other receptors. A general review of indolizine bioactivity notes their potential as 5HT3 receptor antagonists and their ability to bind to the estrogen receptor, highlighting the broad applicability of this scaffold in drug discovery.

5-HT3 Receptor Antagonism

Derivatives of indolizine carboxylic acid have been identified as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.govacs.org The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including chemotherapy-induced nausea and vomiting. Alteration of the aromatic nucleus of existing compounds to include an indolizine ring with a carboxylic acid has led to the identification of potent 5-HT3 receptor antagonists. nih.gov

Specifically, research has highlighted indolizine-1-carboxylic acid and indolizine-3-carboxylic acid derivatives as effective antagonists. nih.gov These compounds have shown potent activity, often devoid of other receptor interactions like dopamine (B1211576) antagonism, making them selective agents. nih.gov The development of these antagonists was part of a broader effort to conformationally restrict the side chains of earlier, less selective compounds to enhance potency and selectivity for the 5-HT3 receptor. nih.gov

Compound Class Target Receptor Pharmacological Action Reference
Indolizine-1-carboxylic acid derivatives5-HT3Antagonist nih.gov
Indolizine-3-carboxylic acid derivatives5-HT3Antagonist nih.govacs.org
Imidazo[1,5-a]pyridine derivatives5-HT3Antagonist nih.gov

α7 nAChR Agonism

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel crucial for cognitive functions such as learning and memory. nih.gov Its deficiency has been linked to cognitive deficits in neuropsychiatric disorders, making it a key therapeutic target. nih.gov A series of indolizine derivatives have been designed, synthesized, and evaluated for their agonist activity at the human α7 nAChR. nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the indolizine scaffold significantly influence both the potency (EC50) and efficacy (Emax) of these compounds. nih.gov For instance, introducing small hydrophobic groups at the 6- or 8-position of the indolizine ring can enhance both of these parameters. nih.gov The agonist activity of these compounds is typically evaluated using electrophysiological techniques, such as two-electrode voltage clamp recording in Xenopus oocytes expressing the human α7 nAChR. nih.gov

Below is a table summarizing the activity of selected indolizine derivatives at the α7 nAChR.

Compound Substitution on Indolizine Moiety EC50 (μM) Emax (%) Reference
16c6-methyl1.60 ± 0.1969.0 ± 2.8 nih.gov
17b8-cyclopropyl2.74 ± 0.7481.1 ± 9.3 nih.gov
Emax is expressed as a percentage of the maximum effect produced by 3 mmol·L-1 Acetylcholine.

Other Pharmacological Activities

Anticonvulsant Activity

The potential for indolizine derivatives to act as anticonvulsant agents has been an area of investigation. While specific studies on indolizine-7-carboxylic acid are not prominent, related heterocyclic structures containing amide or carboxylic acid functionalities have been synthesized and tested for anticonvulsant activity. nih.gov The evaluation of anticonvulsant properties is often carried out using standard animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govresearchgate.net For example, certain triazolo[4,3-b]pyridazine derivatives containing carboxylic acid or amide groups have shown activity against MES-induced seizures. nih.gov The structural similarities between these scaffolds and indolizine suggest a potential avenue for future research into indolizine-based anticonvulsants.

Antioxidant Activity

Several studies have explored the antioxidant potential of indolizine derivatives. researchgate.netnih.gov Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Compounds with antioxidant properties can mitigate this damage. The antioxidant activity of indolizine compounds has been evaluated using various in vitro assays. nih.gov

Novel chalcogen-indolizines (containing sulfur or selenium) have demonstrated notable antioxidant activity. nih.gov These compounds have shown the ability to reduce lipid peroxidation and protein carbonylation, which are markers of oxidative damage. nih.gov The antioxidant capacity is often assessed through tests like the 1,1-diphenyl-2-picryl-hydrazil (DPPH) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. nih.gov Some indolizine-1-carboxylate derivatives have also exhibited reasonable scavenging activity against DPPH. researchgate.net

Antioxidant Assay Activity of Indolizine Derivatives Reference
DPPH Scavenging ActivitySome derivatives show scavenging ability. researchgate.netnih.gov
Ferric Ion Reducing Antioxidant Power (FRAP)Chalcogen-indolizines show activity similar to controls. nih.gov
Thiobarbituric Acid Reactive Species (TBARS)Chalcogen-indolizines reduce lipid peroxidation. nih.gov
Protein Carbonylation (PC)Chalcogen-indolizines reduce protein oxidative damage. nih.gov

Hypoglycemic Activity

The search for novel oral hypoglycemic agents has included the screening of indolizine derivatives. nih.gov A study involving simple indolizinecarboxylic acids and several 6-alkoxyindolizine-2-carboxylic acids was conducted to evaluate their potential as oral hypoglycemic agents. nih.gov However, this particular study found an absence of any significant hypoglycemic activity in the compounds tested. nih.gov This finding excluded them as direct structural leads from certain hypoglycemic Vinca alkaloids that also contain an indolizine ring. nih.gov It is important to note that other research has explored indolizine-based compounds as prodrugs for existing antidiabetic medications, indicating that the scaffold may still have utility in this therapeutic area through different chemical strategies.

Central Nervous System (CNS) Depressant Effects

Certain derivatives of the indolizine scaffold have been reported to exhibit CNS depressant activity. semanticscholar.org This activity is characterized by a reduction in spontaneous locomotor activity and muscle relaxation. nih.govnih.gov For example, early studies identified 2-phenylindolizine (B189232) as having a depressant effect on the central nervous system. More complex derivatives, such as a 1,2,3,7-tetrasubstituted indolizine, have also been shown to possess CNS depressant properties. semanticscholar.org The evaluation of CNS depressant activity is typically conducted using animal models like the open field test and the hole cross test, which measure locomotor activity. nih.gov

Biological Mechanism of Action and Cellular Targets

The biological mechanism of action for this compound and its derivatives is an active area of research, with studies pointing towards a variety of cellular targets and pathways. The therapeutic potential of these compounds is largely attributed to their ability to interact with specific biological molecules, leading to the modulation of cellular functions. Investigations have particularly focused on their anticancer and enzymatic inhibitory activities.

One of the key mechanisms of action for certain indolizine derivatives is the inhibition of tubulin polymerization. mdpi.com Tubulin is a crucial protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle, particularly in the G2/M phase, and induce apoptosis (programmed cell death) in cancer cells. nih.gov

Furthermore, some indolizine-based compounds have been shown to interfere with critical signaling pathways that are often dysregulated in cancer. mdpi.com This includes the disruption of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a significant role in cell proliferation, survival, and metastasis. mdpi.com By targeting such pathways, these derivatives can inhibit the uncontrolled growth of cancer cells.

Another important cellular target for indolizine derivatives is the enzyme 15-lipoxygenase (15-LO). This enzyme is involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammatory processes and the pathogenesis of certain cancers. Specific indolizine-1-sulfonates, which are structurally related to this compound, have demonstrated inhibitory activity against 15-LO.

Research has also explored the potential of indolizine derivatives as agonists for the α7 nicotinic acetylcholine receptor (nAChR). nih.gov This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system and is involved in cognitive processes. Agonism at this receptor is a promising therapeutic strategy for neurological and psychiatric disorders. nih.gov

The following table summarizes the key biological mechanisms of action and cellular targets identified for this compound and its derivatives.

Biological Mechanism of ActionCellular Target(s)Therapeutic Area
Inhibition of Tubulin PolymerizationTubulinCancer
Disruption of EGFR SignalingEpidermal Growth Factor Receptor (EGFR)Cancer
Enzyme Inhibition15-lipoxygenase (15-LO)Inflammation, Cancer
Receptor Agonismα7 nicotinic acetylcholine receptor (nAChR)Neurological Disorders

It is important to note that the specific mechanism of action and the primary cellular target can vary significantly depending on the precise chemical structure of the this compound derivative. The nature and position of substituents on the indolizine core play a critical role in determining the compound's biological activity and selectivity.

In Vitro and In Silico Biological Evaluation Methodologies

The biological evaluation of this compound and its derivatives relies on a combination of in vitro and in silico methodologies to elucidate their therapeutic potential, mechanism of action, and structure-activity relationships (SAR).

In Vitro Evaluation Methodologies

In vitro assays are fundamental for assessing the biological activity of these compounds in a controlled laboratory setting. For anticancer research, a primary methodology involves cell-based assays to determine the cytotoxic and antiproliferative effects of the compounds against a panel of human cancer cell lines.

A widely used technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . mdpi.comd-nb.info This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic or growth-inhibitory effect. For instance, pyrrolizine/indolizine-NSAID hybrids have been evaluated against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines using this method. mdpi.com

To further understand the mechanism of action, cell cycle analysis is often performed using flow cytometry. mdpi.com This technique can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase, such as the G2/M phase, can indicate that the compound interferes with mitosis, which is consistent with the inhibition of tubulin polymerization. nih.govmdpi.com

Apoptosis assays are also crucial to confirm that the compound induces programmed cell death. These assays can detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) or the activation of caspases. mdpi.com

For evaluating the enzymatic inhibitory activity of indolizine derivatives, specific biochemical assays are employed. For example, the inhibition of 15-lipoxygenase can be measured by monitoring the formation of the enzymatic product from its substrate.

The following table provides a summary of common in vitro evaluation methodologies used for this compound and its derivatives.

MethodologyPurposeExample Application
MTT AssayTo assess cell viability and cytotoxicityEvaluation of anticancer activity against various cancer cell lines. mdpi.comd-nb.info
Cell Cycle AnalysisTo determine the effect of the compound on cell cycle progressionInvestigating cell cycle arrest, for example, at the G2/M phase. mdpi.com
Apoptosis AssaysTo confirm the induction of programmed cell deathDetecting apoptotic markers in cancer cells treated with the compound. mdpi.com
Enzyme Inhibition AssaysTo measure the inhibitory activity against specific enzymesDetermining the IC50 values for enzymes like 15-lipoxygenase.

In Silico Biological Evaluation Methodologies

In silico methods, which are computational techniques, are increasingly used to predict the biological activity of compounds and to understand their interactions with molecular targets. These methods are often used in the early stages of drug discovery to prioritize compounds for synthesis and further testing.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govindexcopernicus.com This method requires the three-dimensional structure of the target protein, which can be obtained from protein databases or through homology modeling. Molecular docking studies have been employed to investigate the interaction of indolizine derivatives with targets such as the α7 nicotinic acetylcholine receptor. nih.gov The results of these studies can provide insights into the key amino acid residues involved in the binding and can help in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable in silico approach. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the structural features that are important for activity.

The following table summarizes the key in silico evaluation methodologies applied in the study of this compound derivatives.

MethodologyPurposeExample Application
Molecular DockingTo predict the binding mode and affinity of a compound to its biological targetInvestigating the interaction of indolizine derivatives with the α7 nAChR. nih.govindexcopernicus.com
QSARTo correlate chemical structure with biological activity and predict the activity of new compoundsTo guide the design of new derivatives with improved potency.

By integrating the findings from both in vitro and in silico studies, researchers can gain a comprehensive understanding of the biological and pharmacological properties of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

Advanced Applications and Future Research Directions for Indolizine 7 Carboxylic Acid

Role in Advanced Materials Science

The distinct electronic structure of the indolizine (B1195054) core, characterized as a 10-π electron aromatic system, makes its derivatives highly suitable for applications in materials science. The ability to modify the scaffold at various positions, particularly at the C-7 position with a carboxylic acid group, allows for the fine-tuning of its electronic and photophysical properties.

Derivatives of Indolizine-7-carboxylic acid are recognized for their significant potential in optoelectronic applications, including fluorescent markers, dyes, and electroluminescent sensors. researchgate.net The fluorescence properties of these compounds are largely governed by an intramolecular charge transfer (ICT) process. nih.gov In this system, an electron-donating group can be placed at one end of the molecule and an electron-withdrawing group (EWG), such as a carboxylic acid or its ester, at the other. The C-7 position is a key site for introducing EWGs to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. mdpi.com

Research has demonstrated that introducing various EWGs at the C-7 position of an indolizine scaffold allows for the tuning of the emission wavelength across the visible spectrum, from blue to orange-red (462–580 nm). nih.govmdpi.com For instance, converting the ester group at C-7 to stronger EWGs like aldehydes or acetyl groups results in a significant red-shift in emission. Conversely, the presence of the carboxylic acid group itself induces a blue shift compared to its corresponding ester, which is attributed to a reduction in the electron-withdrawing strength of the carboxylate under certain conditions. mdpi.com The enhanced stability of these π-expanded systems against photooxidation compared to traditional polycyclic aromatic compounds makes them promising candidates for practical use in optoelectronic devices. chemrxiv.org

Below is a table summarizing the photophysical properties of selected indolizine derivatives with different electron-withdrawing groups at the C-7 position, demonstrating the tunability of the scaffold.

CompoundR¹ Substituent (Electron Donor)R⁷ Substituent (Electron Withdrawer)Max Absorption (λabs, nm)Max Emission (λem, nm)Quantum Yield (ΦF)
9 4-N(Me)₂CO₂Et4115270.28
14 4-N(Me)₂CO₂H4024990.09
16 4-N(Me)₂CHO4235800.04
17 4-N(Me)₂COCH₃4205740.15
Data sourced from a study on color-tunable indolizine-based fluorophores. nih.gov

The inherent sensitivity of the ICT process in indolizine derivatives to environmental polarity and pH makes them excellent candidates for sensors and bioprobes. nih.gov An indolizine fluorophore featuring a dimethylamino group as an electron donor and a carboxylic acid group at the C-7 position was specifically identified as a potential pH sensor probe due to its pH-responsive functional groups and high water solubility. mdpi.com

The mechanism of pH sensing relies on the protonation and deprotonation of these functional groups, which perturbs the electronic states and modulates the ICT process. mdpi.com In acidic conditions, the protonation of the electron-donating amino group and/or the carboxylic acid can alter the electronic properties, leading to observable changes in the fluorescence spectrum. For one such derivative, as the pH decreased from 7.0 to 3.0, a significant blue shift in the emission wavelength from 529 nm to 473 nm was observed, accompanied by an enhancement in fluorescence intensity. nih.gov This demonstrates the potential for developing ratiometric fluorescent pH sensors based on the this compound scaffold for applications in biological imaging and environmental monitoring. nih.govnih.gov

Potential as Photoactivated Protecting Groups

Photoactivated or photolabile protecting groups (PPGs), often called "caging" groups, are valuable tools in chemical biology for controlling the release of bioactive molecules with high spatial and temporal precision using light. nih.gov Carboxylic acids are a key functional group in many neurotransmitters and other biological effectors. google.com While indolizine itself has not been extensively reported as a PPG, its structural and electronic properties suggest it could be a promising scaffold for this application.

The core principle of a PPG for a carboxylic acid is its ability to form a stable ester linkage that can be efficiently cleaved upon irradiation, often with visible or near-infrared light to minimize cellular damage. nih.govscilit.com Research into other heterocyclic systems, like coumarins, has shown that donor-π-acceptor structures are effective for creating PPGs that can be photolyzed by visible light. google.comacs.org Given that the this compound framework can be readily modified to create such structures, it presents a theoretical platform for designing novel PPGs. The synthesis of indolizine derivatives capable of releasing caged carboxylic acids upon exposure to light has been explored, indicating the chemical feasibility of this approach. scilit.com

Strategies for Enhancing Bioavailability and Potency

A primary challenge in drug development is overcoming poor bioavailability, which can be limited by factors such as low water solubility or poor membrane permeability. researchgate.net For therapeutic agents containing a carboxylic acid moiety, such as derivatives of this compound, the carboxyl group is often ionized at physiological pH, which can hinder its ability to cross biological membranes. ebrary.net

A widely used strategy to overcome this limitation is the prodrug approach. researchgate.netnih.gov By temporarily masking the polar carboxylic acid group, typically as an ester, the lipophilicity of the molecule can be increased, thereby enhancing its absorption. ebrary.netnih.gov These ester prodrugs are designed to remain intact until after absorption, whereupon they are hydrolyzed by endogenous esterases in the plasma or liver to release the active carboxylic acid-containing drug. nih.gov This strategy not only improves bioavailability but can also enhance metabolic stability and reduce cytotoxicity. mdpi.com For this compound-based drug candidates, converting the C-7 carboxyl group into a simple alkyl or aryl ester could significantly improve its pharmacokinetic profile.

Development of Novel Therapeutic Agents based on this compound

The indolizine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.gov Derivatives functionalized at the C-7 position have been specifically investigated for their potential as novel therapeutic agents, particularly in oncology and anti-inflammatory applications. mdpi.comnih.gov

Recent studies have identified indolizine derivatives as promising anticancer agents. nih.govresearchgate.netrsc.org For example, a diethyl ester of 3-benzoylindolizine-1,7-dicarboxylic acid demonstrated strong growth-inhibitory activity against multiple cancer cell lines. mdpi.com Similarly, indolizines fused with a seven-membered lactone ring have been identified as a promising scaffold for developing new anticancer drugs, with late-stage functionalization of the core leading to analogues with significantly increased potency. nih.govrsc.org

In the area of anti-inflammatory research, novel derivatives of ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate have shown significant activity. nih.gov These compounds were found to selectively target key inflammatory mediators, including the COX-2 enzyme, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Certain analogues demonstrated a more significant reduction in COX-2 levels than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.gov

Therapeutic AreaTarget/MechanismExample Derivative ClassKey Findings
Anticancer Growth Inhibition / CytotoxicityDiethyl ester of 3-benzoylindolizine-1,7-dicarboxylic acidExhibited strong growth-inhibitory activity across multiple cancer cell lines. mdpi.com
Anticancer Antiproliferative ActivityIndolizine lactonesIdentified as a promising scaffold; potency increased up to twenty times via late-stage functionalization. nih.gov
Anti-inflammatory COX-2, TNF-α, IL-6 Inhibition7-(Trifluoromethyl)indolizine-1-carboxylatesSignificantly reduces levels of key inflammatory enzymes and cytokines. nih.gov

Integration with Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. rsc.org The synthesis of this compound and its derivatives can be aligned with the principles of green chemistry to reduce waste, avoid hazardous solvents, and improve energy efficiency. wjpmr.com

Several green methodologies have been successfully applied to the synthesis of the indolizine core:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and selectivity while minimizing chemical waste. tandfonline.com

Biocatalysis : The use of enzymes, such as lipases from Candida antarctica, allows for one-pot syntheses to occur in environmentally benign aqueous solutions at moderate temperatures, replacing the need for toxic metal catalysts and organic solvents. nih.gov

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for instance by grinding reagents together, represents a highly atom-efficient and eco-friendly approach to synthesizing indolizine derivatives. wjpmr.comorganic-chemistry.org

By adopting these methods, the production of this compound and its valuable derivatives can be achieved in a more sustainable and economically viable manner, which is crucial for both academic research and industrial-scale manufacturing. rsc.orgnih.gov

Emerging Synthetic Methodologies for Diversification

The generation of a diverse library of derivatives from a core scaffold is crucial for exploring its full potential, particularly in drug discovery and materials science. For this compound, modern synthetic organic chemistry offers a powerful toolkit to achieve this diversification. These emerging methodologies often provide superior efficiency, selectivity, and functional group tolerance compared to classical methods.

Recent advancements in transition-metal catalysis have become central to the synthesis and functionalization of the indolizine core. rsc.orgresearchgate.netrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce a variety of aryl and heteroaryl substituents at specific positions on the indolizine ring. rsc.orgorganic-chemistry.org For instance, a pre-functionalized indolizine bearing a triflate group at the C8 position can be coupled with a wide range of boronic acids, offering a direct route to 8-substituted this compound derivatives. organic-chemistry.org Similarly, copper and gold-catalyzed reactions have proven effective for constructing the core indolizine ring system itself, often tolerating the presence of various functional groups that can be later modified. organic-chemistry.orgchim.it These methods are advantageous as they allow for the strategic introduction of chemical handles for further diversification.

Multi-component reactions (MCRs) represent another efficient strategy, enabling the synthesis of complex, highly substituted indolizines in a single step from simple starting materials. chim.it An MCR approach could involve, for example, the reaction of a pyridine (B92270) derivative, an α-bromo carbonyl compound, and an alkyne to rapidly assemble the indolizine scaffold with substituents at multiple positions. chim.it Adapting these protocols to use starting materials that would result in the this compound core is an active area of research.

Furthermore, non-conventional energy sources are being utilized to enhance reaction efficiency. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and selectivity in the synthesis of indolizine derivatives. tandfonline.com This technique is particularly valuable for high-throughput synthesis, allowing for the rapid generation of a library of this compound analogs for screening purposes.

Synthetic MethodologyKey FeaturesPotential Application for this compound
Palladium-Catalyzed Cross-Coupling High efficiency for C-C bond formation; wide substrate scope.Introduction of aryl/heteroaryl groups at positions C5, C6, or C8.
Copper/Gold-Catalyzed Cyclizations Mild reaction conditions; good functional group tolerance.Construction of the core indolizine ring with desired functionality.
Multi-Component Reactions (MCRs) High atom economy; rapid assembly of complex molecules.One-pot synthesis of highly substituted derivatives.
Microwave-Assisted Synthesis Reduced reaction times; improved yields and selectivity.Rapid library generation for biological or material screening.

Challenges and Opportunities in this compound Research

Despite the promising advancements, research on this compound is not without its difficulties. A primary challenge lies in achieving regioselectivity during the functionalization of the indolizine core. organic-chemistry.org The indolizine ring has multiple positions susceptible to electrophilic attack, and directing a new substituent to a specific, desired location while the C7-position is occupied by a deactivating carboxylic acid group can be synthetically complex. Overcoming this requires the development of sophisticated directing group strategies or highly selective catalytic systems.

Another significant challenge is the scalability of synthetic routes. While many novel and elegant synthetic methods are effective on a laboratory scale, their transition to gram-scale or larger production can be problematic due to expensive catalysts, multi-step procedures, or the need for specialized equipment. researchgate.net For this compound to be utilized in extensive biological studies or as a precursor for materials, robust and scalable synthetic pathways are essential.

Nevertheless, the opportunities for this compound are vast and compelling, primarily in the fields of medicinal chemistry and materials science.

In medicinal chemistry , the indolizine scaffold is considered a "privileged structure" due to its recurrence in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chim.itnih.gov Specifically, indolizine derivatives have been investigated as potent agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for treating cognitive deficits in conditions like schizophrenia. nih.gov The carboxylic acid functional group at the C7 position provides a crucial chemical handle. It can be readily converted into amides, esters, or other functional groups, allowing chemists to fine-tune the molecule's pharmacological properties, such as solubility, metabolic stability, and target binding affinity. semanticscholar.org

In the realm of materials science , the inherent electronic properties of the indolizine ring system make it an attractive candidate for the development of novel organic materials. tandfonline.com The planar, π-conjugated structure often gives rise to fluorescence, making this compound and its derivatives potential building blocks for organic light-emitting diodes (OLEDs), chemical sensors, or biological imaging agents. chim.it The carboxylic acid group can be used to anchor the molecule to surfaces or to tune its electronic and photophysical properties through derivatization.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing indolizine-7-carboxylic acid derivatives, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, eco-friendly methods using reduced temperatures (e.g., 30-minute reactions at ambient conditions) yield indolizine derivatives efficiently. Purification via column chromatography (silica gel) and recrystallization (ethyl acetate) ensures high purity . To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and characterize intermediates using elemental analysis and spectroscopic techniques (e.g., 1^1H-NMR, 13^{13}C-NMR, LC-MS) .

Q. How should researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1^1H-NMR : Identify proton environments (e.g., aromatic protons at δ 7.4–8.5 ppm, carboxylic acid protons at δ 12–14 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ for C9_9H7_7NO2_2: m/z 162.07) and fragmentation patterns .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 66.25%, H: 4.32%, N: 8.60%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

  • Methodological Answer :

  • Statistical rigor : Use triplicate measurements and report mean ± standard deviation (SD) to assess variability .
  • Dose-response studies : Test compounds across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.
  • Systematic reviews : Apply PRISMA guidelines to aggregate data from multiple studies, highlighting methodological differences (e.g., assay type, cell lines) that may explain discrepancies .

Q. What strategies optimize the synthetic yield of this compound derivatives while minimizing byproducts?

  • Methodological Answer :

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. CuI), and temperatures using Design of Experiments (DoE) .
  • Byproduct analysis : Use HPLC to detect impurities and adjust stoichiometry (e.g., reducing excess reagents).
  • Scale-up protocols : Validate small-scale conditions (≤1 g) before transitioning to pilot scales (10–100 g), monitoring exothermicity and mixing efficiency .

Q. How can advanced spectroscopic techniques clarify ambiguous structural assignments in this compound analogs?

  • Methodological Answer :

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals (e.g., coupling constants for ortho vs. meta protons) .
  • X-ray crystallography : Confirm absolute stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
  • Computational modeling : Compare experimental 13^{13}C-NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Data Presentation and Reproducibility

Q. What are best practices for reporting experimental data on this compound derivatives in peer-reviewed journals?

  • Methodological Answer :

  • Structured tables : Include reaction conditions (solvent, time, yield), spectroscopic data (NMR shifts, LC-MS m/z), and bioactivity results (IC50_{50}, MIC values) .
  • Supporting information : Archive raw NMR spectra, chromatograms, and crystallographic data (e.g., CIF files) for peer review .
  • Citation standards : Follow journal-specific guidelines (e.g., ACS, RSC) for referencing prior synthesis protocols and spectral databases .

Q. How should researchers address variability in biological assay results for this compound compounds?

  • Methodological Answer :

  • Positive/negative controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .
  • Blinded experiments : Randomize sample processing to reduce observer bias.
  • Meta-analysis : Pool data from independent labs to identify trends (e.g., structure-activity relationships for substituent groups) .

Conflict of Interest and Ethical Reporting

Q. How can researchers mitigate bias when reporting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Disclose funding sources : Acknowledge grants (e.g., National Natural Science Foundation of China) that may influence study design .
  • Dual-blind peer review : Submit to journals with stringent review processes (e.g., Beilstein Journal of Organic Chemistry) to ensure impartial evaluation .
  • Data transparency : Share raw datasets via repositories (e.g., Zenodo) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.